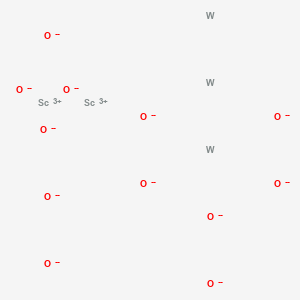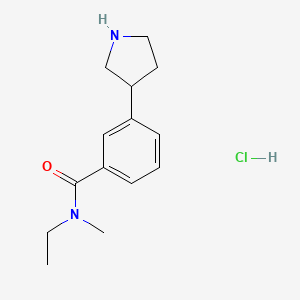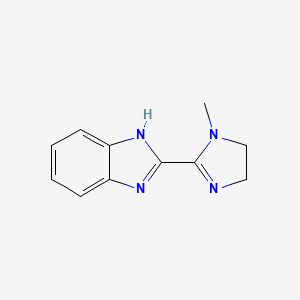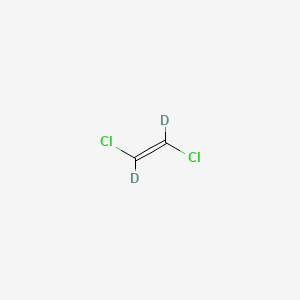
1,2-二氯乙烯-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloroethylene-D2 is a deuterated form of 1,2-dichloroethylene, an organochlorine compound with the molecular formula C2D2Cl2. This compound exists as two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Both isomers are colorless liquids with a sweet odor and are often used as a mixture. The deuterated form, 1,2-Dichloroethylene-D2, is used in various scientific research applications due to its unique isotopic properties .
科学研究应用
1,2-Dichloroethylene-D2 is used in a variety of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: It is used in the development of deuterated drugs to improve pharmacokinetic properties.
Industry: It is used in the production of polymers, adhesives, and coatings
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloroethylene-D2 can be synthesized through the deuteration of 1,2-dichloroethylene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 1,2-dichloroethylene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of 1,2-dichloroethylene involves the direct chlorination of acetylene or the pyrolytic dehydrochlorination of 1,1,2-trichloroethane. The separation of cis- and trans-isomers is often achieved through fractional distillation, although this process is energy-intensive and environmentally unfriendly. Advanced methods, such as the use of nonporous adaptive crystals, have been developed to efficiently separate the isomers .
化学反应分析
Types of Reactions
1,2-Dichloroethylene-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated acetic acids.
Reduction: It can be reduced to form ethylene.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Chlorinated acetic acids.
Reduction: Ethylene.
Substitution: Various substituted derivatives, depending on the nucleophile used.
作用机制
The mechanism of action of 1,2-Dichloroethylene-D2 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity. The primary mechanisms include oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes .
相似化合物的比较
1,2-Dichloroethylene-D2 can be compared with other similar compounds, such as:
1,1-Dichloroethylene: Unlike 1,2-dichloroethylene, 1,1-dichloroethylene is not used as a mixture of isomers and has different chemical properties.
1,2-Dichloroethane: This compound has a similar structure but differs in its reactivity and applications.
Vinyl chloride: This compound is structurally similar but is primarily used in the production of polyvinyl chloride (PVC) .
1,2-Dichloroethylene-D2 is unique due to its deuterated nature, which makes it valuable in research applications involving isotopic labeling and tracing.
属性
IUPAC Name |
(E)-1,2-dichloro-1,2-dideuterioethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSEUYYWQURPO-FBBQFRKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
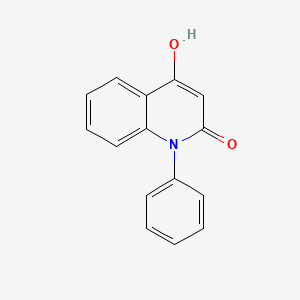

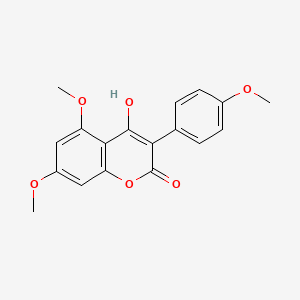
![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)
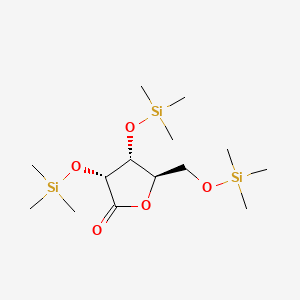
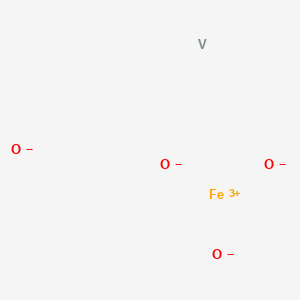
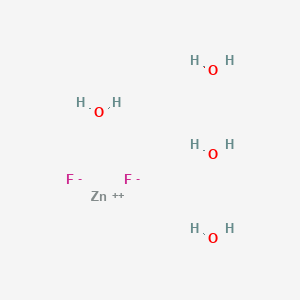
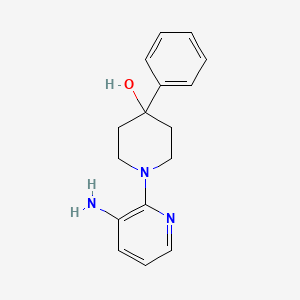
![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)
